

Selenide vs. Sulfide in Solar Cells: A Comparative Analysis for Researchers

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A deep dive into the performance, fabrication, and fundamental properties of **selenide**- and sulfide-based chalcogenide solar cells, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding these key photovoltaic materials.

In the quest for efficient and cost-effective solar energy conversion, chalcogenide thin-film solar cells have emerged as a promising technology. Among these, materials based on **selenides** and sulfides are at the forefront of research and development. This guide provides a comparative study of **selenide** versus sulfide solar cells, focusing on key performance indicators, detailed experimental protocols for their fabrication and characterization, and the underlying scientific principles that govern their operation. This objective comparison is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Selenide and Sulfide Solar Cells

The performance of a solar cell is primarily evaluated by its power conversion efficiency (PCE), which is determined by three key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). The following tables summarize the reported performance parameters for various **selenide** and sulfide-based solar cell material systems. It is important to note that the performance of these devices is highly dependent on the specific

fabrication processes and material quality, and the values presented here represent a range of reported achievements in the field.

Copper Indium Gallium Selenide (CIGS) vs. Copper Indium Gallium Sulfide (CIGS)

Parameter	CIGS (Selenide-based)	CIGS (Sulfide-based)
Power Conversion Efficiency (PCE)	> 23% [1]	> 15% [1] [2]
Open-Circuit Voltage (Voc)	~0.7 V	~0.9 V [3]
Short-Circuit Current Density (Jsc)	High	Lower than Selenide counterparts [4]
Fill Factor (FF)	High	Generally good
Bandgap (Eg)	~1.0 - 1.7 eV (tunable)	Wider than Selenide counterparts

Sulfide-based CIGS solar cells, while exhibiting a higher open-circuit voltage due to their wider bandgap, generally show lower power conversion efficiencies compared to their **selenide** counterparts.[\[1\]](#) This is often attributed to a larger Voc deficit in sulfide devices, which can be caused by factors such as deep-level defects and band tailing.[\[1\]](#)

Copper Zinc Tin Sulfide (CZTS) vs. Copper Zinc Tin Selenide (CZTSe)

Parameter	CZTS (Sulfide-based)	CZTSe (Selenide-based)
Power Conversion Efficiency (PCE)	~11.0% [5]	~12.6% [5]
Open-Circuit Voltage (Voc)	Higher than CZTSe	Lower than CZTS
Short-Circuit Current Density (Jsc)	Lower than CZTSe	Higher than CZTS
Fill Factor (FF)	Moderate	Moderate
Bandgap (Eg)	~1.4 - 1.5 eV [5]	~1.0 eV

In the kesterite family of materials, CZTSe (**selenide**) solar cells have demonstrated higher efficiencies than their pure sulfide (CZTS) counterparts.[\[5\]](#) The lower bandgap of CZTSe allows for the absorption of a broader range of the solar spectrum, leading to a higher short-circuit current density.[\[6\]](#) However, CZTS benefits from a higher open-circuit voltage due to its wider bandgap.[\[6\]](#) A significant challenge in kesterite solar cells is the Voc deficit, which is a primary area of research.

Cadmium Selenide (CdSe) vs. Cadmium Sulfide (CdS) as Absorber/Window Layers

Parameter	CdSe-based Cells	CdS as a primary component
Power Conversion Efficiency (PCE)	Varies depending on the device structure	Often used as a window layer, not the primary absorber
Open-Circuit Voltage (Voc)	Dependent on heterojunction partner	-
Short-Circuit Current Density (Jsc)	Can be enhanced by forming alloys with Te [7]	-
Fill Factor (FF)	Dependent on device quality	-
Bandgap (Eg)	~1.7 eV [8]	~2.42 eV [8]

While CdS is most commonly used as a window layer in thin-film solar cells due to its wide bandgap, there is research into using CdSe as an absorber layer, often in alloyed forms like Cd(Se,Te). Incorporating selenium can help to narrow the bandgap and extend the absorption of sunlight to longer wavelengths, thereby increasing the short-circuit current.^[7] The formation of Se alloys can also lead to a reduction in defects and suppress leakage currents, enhancing overall device performance.^[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing solar cell research. Below are generalized procedures for the fabrication and characterization of thin-film solar cells, based on common practices reported in the literature.

Fabrication of a CIGS_{Se} Solar Cell via a Two-Stage Process

This protocol describes a common method for fabricating a Cu(In,Ga)(S,Se)₂ (CIGS_{Se}) solar cell, which involves the deposition of a metallic precursor followed by a chalcogenization step.

1. Substrate Preparation:

- Start with a clean soda-lime glass (SLG) substrate.
- Deposit a Molybdenum (Mo) back contact layer (typically ~500 nm) via DC sputtering.

2. Precursor Deposition:

- Sequentially sputter layers of Copper (Cu), Indium (In), and Gallium (Ga) onto the Mo-coated substrate. The stacking order and thickness of these layers are critical for controlling the final film composition and grading.

3. Chalcogenization (Selenization/Sulfurization):

- Place the precursor-coated substrate in a tube furnace or a rapid thermal processing (RTP) system.

- Introduce a controlled atmosphere containing selenium and/or sulfur vapor. This can be achieved using elemental Se and S sources or reactive gases like H₂Se and H₂S.
- Ramp the temperature to a specific profile (e.g., holding at a lower temperature before ramping to a higher temperature of around 500-550°C) to promote the formation of the CIGSSe absorber layer with the desired crystal structure and composition.

4. Buffer Layer Deposition:

- Deposit a thin n-type buffer layer, typically Cadmium Sulfide (CdS) (~50 nm), onto the CIGSSe absorber layer using Chemical Bath Deposition (CBD). The CBD solution typically consists of a cadmium salt (e.g., CdSO₄), a sulfur source (e.g., thiourea), and a complexing agent (e.g., ammonia) in an aqueous bath.

5. Window Layer and Transparent Contact Deposition:

- Sputter a transparent window layer, usually intrinsic Zinc Oxide (i-ZnO) (~50 nm), followed by a transparent conducting oxide (TCO) layer, such as Indium Tin Oxide (ITO) or Aluminum-doped Zinc Oxide (AZO) (~200-300 nm).

6. Front Contact Grid Deposition:

- Evaporate a metal grid (e.g., Ni/Al) on top of the TCO layer to complete the device.

Characterization of Solar Cell Performance

1. Current-Voltage (I-V) Measurement:

- Use a solar simulator that provides a standardized illumination (e.g., AM1.5G, 1000 W/m²). The simulator's light source should be calibrated using a reference cell.
- Connect the solar cell to a source measure unit (SMU).
- Sweep the voltage across the solar cell from reverse to forward bias and measure the corresponding current to obtain the I-V curve under illumination.
- From the I-V curve, extract the key performance parameters: Voc, Isc (and calculate Jsc by dividing by the cell area), FF, and PCE.

- Also, measure the I-V curve in the dark to analyze diode characteristics and shunt resistance.

2. Quantum Efficiency (QE) Measurement:

- Use a dedicated QE system consisting of a light source (e.g., Xenon or Halogen lamp), a monochromator to select specific wavelengths, and a calibrated photodetector.
- Illuminate the solar cell with monochromatic light at various wavelengths and measure the resulting short-circuit current.
- Calculate the External Quantum Efficiency (EQE) as the ratio of the number of charge carriers collected to the number of incident photons at each wavelength.
- The Internal Quantum Efficiency (IQE) can be calculated by correcting for reflection and absorption losses.

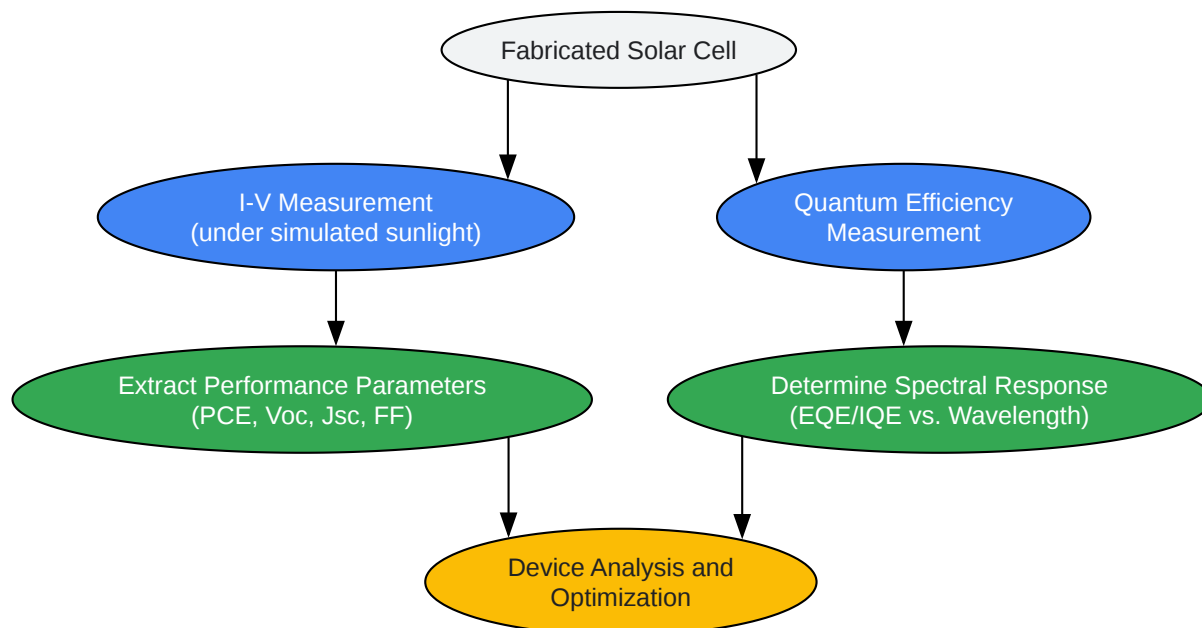
Visualizing the Processes and Concepts

To better illustrate the relationships and workflows in solar cell fabrication and characterization, the following diagrams are provided in the DOT language for Graphviz.



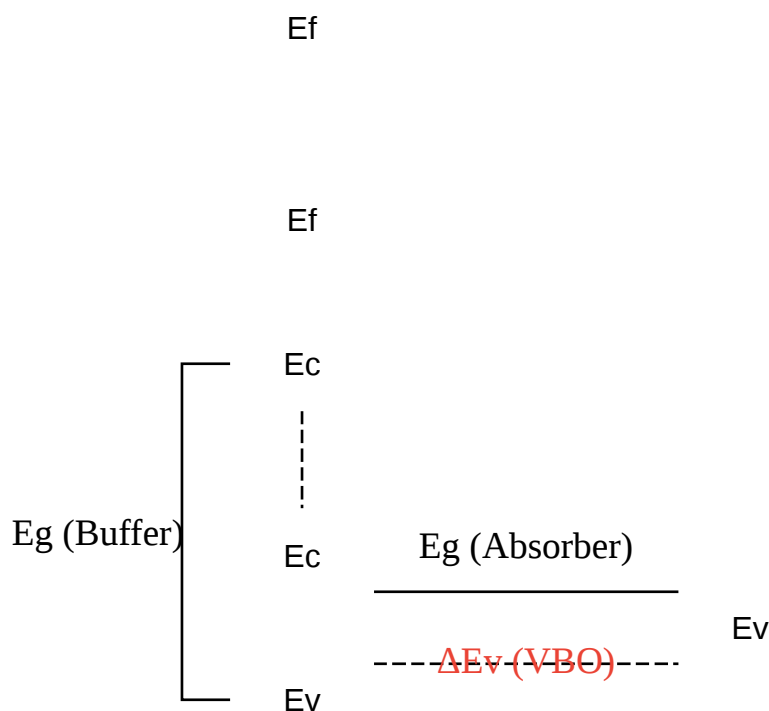
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Caption: A generalized workflow for the fabrication of a thin-film chalcogenide solar cell.



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Caption: A standard workflow for the characterization of a solar cell's performance.



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